molecular formula C10H9FN2 B13862836 (5-Fluoroquinolin-6-yl)methanamine

(5-Fluoroquinolin-6-yl)methanamine

Cat. No.: B13862836
M. Wt: 176.19 g/mol
InChI Key: YKGBOHZPTJFCFE-UHFFFAOYSA-N
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Description

(5-Fluoroquinolin-6-yl)methanamine is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom at the 5-position of the quinoline ring enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoroquinolin-6-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-fluoroquinoline.

    Nitration: The 5-fluoroquinoline undergoes nitration to introduce a nitro group at the 6-position.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: (5-Fluoroquinolin-6-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the 6-position.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Various amine derivatives.

    Substitution: Functionalized quinoline derivatives with different substituents at the 6-position.

Scientific Research Applications

(5-Fluoroquinolin-6-yl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (5-Fluoroquinolin-6-yl)methanamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

    Quinoline: The parent compound without the fluorine and methanamine groups.

    6-Aminoquinoline: Similar structure but lacks the fluorine atom.

    5-Fluoroquinoline: Lacks the methanamine group.

Uniqueness: (5-Fluoroquinolin-6-yl)methanamine is unique due to the presence of both the fluorine atom and the methanamine group. This combination enhances its chemical stability, biological activity, and selectivity towards molecular targets compared to other quinoline derivatives.

Properties

Molecular Formula

C10H9FN2

Molecular Weight

176.19 g/mol

IUPAC Name

(5-fluoroquinolin-6-yl)methanamine

InChI

InChI=1S/C10H9FN2/c11-10-7(6-12)3-4-9-8(10)2-1-5-13-9/h1-5H,6,12H2

InChI Key

YKGBOHZPTJFCFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2F)CN)N=C1

Origin of Product

United States

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